molecular formula C17H20ClN3O B12920142 N-(5-Chloro-1H-indol-1-yl)-1-(prop-2-en-1-yl)piperidine-3-carboxamide CAS No. 919102-36-6

N-(5-Chloro-1H-indol-1-yl)-1-(prop-2-en-1-yl)piperidine-3-carboxamide

Cat. No.: B12920142
CAS No.: 919102-36-6
M. Wt: 317.8 g/mol
InChI Key: CCDJIDMGWCZGKV-UHFFFAOYSA-N
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Description

1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a piperidine ring substituted with an allyl group and a carboxamide group, along with a 5-chloro-1H-indole moiety.

Preparation Methods

The synthesis of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be chlorinated to introduce the chlorine atom at the 5-position.

The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction of a suitable precursor. The allyl group can be introduced via an alkylation reaction using an allyl halide. Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine .

Chemical Reactions Analysis

1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of 1-allyl-n-(5-chloro-1h-indol-1-yl)piperidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.

Properties

CAS No.

919102-36-6

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

N-(5-chloroindol-1-yl)-1-prop-2-enylpiperidine-3-carboxamide

InChI

InChI=1S/C17H20ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h2,5-7,10-11,14H,1,3-4,8-9,12H2,(H,19,22)

InChI Key

CCDJIDMGWCZGKV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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